molecular formula C26H27N3O4S B2864525 4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 866049-57-2

4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide

Cat. No.: B2864525
CAS No.: 866049-57-2
M. Wt: 477.58
InChI Key: MFTCJCUFOAIPGA-UHFFFAOYSA-N
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Description

This compound features a 4-methoxybenzenecarboxamide core linked via a phenyl ring to a sulfanyl-ethyl group bearing a 4-morpholinoanilino moiety. The carboxamide group provides hydrogen-bonding capacity, while the morpholino ring enhances solubility due to its hydrophilic, cyclic tertiary amine structure. Such structural attributes suggest applications in medicinal chemistry, particularly targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

4-methoxy-N-[2-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-32-22-12-6-19(7-13-22)26(31)28-23-4-2-3-5-24(23)34-18-25(30)27-20-8-10-21(11-9-20)29-14-16-33-17-15-29/h2-13H,14-18H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTCJCUFOAIPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Benzamide Derivatives
  • 4-Bromo-N-(2-nitrophenyl)benzamide ():

    • Structural Differences: Replaces the 4-methoxy group with a bromo substituent and incorporates a nitro group on the phenyl ring.
    • Impact: The nitro group increases electron-withdrawing effects, reducing electron density on the aromatic ring compared to the methoxy group, which is electron-donating. This alters reactivity in electrophilic substitution and may affect binding affinity in biological targets .
  • N-(4-Methoxyphenyl)benzenesulfonamide ():

    • Structural Differences: Substitutes the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-) group.
    • Impact: Sulfonamides exhibit stronger acidity (pKa ~10) than carboxamides (pKa ~15–17), enhancing hydrogen-bonding capacity and solubility in aqueous media. However, sulfonamides may face higher metabolic clearance compared to carboxamides .
Morpholino-Containing Compounds
  • 4-Methoxybutyrylfentanyl (): Structural Differences: Features a morpholino group but within an opioid framework (piperidine and phenylethyl substituents). Impact: The morpholino group in both compounds enhances solubility, but the target compound’s carboxamide and sulfanyl groups provide distinct hydrogen-bonding and conformational flexibility compared to fentanyl’s rigid piperidine core .
Spectral Characteristics
  • IR Spectroscopy:
    • The target compound’s carboxamide group is expected to show ν(C=O) at ~1660–1680 cm⁻¹, aligning with hydrazinecarbothioamides in . Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms stability of the sulfanyl linkage without tautomerization .
  • NMR: The 4-methoxy group will produce a singlet at ~3.8 ppm (¹H) and 55–60 ppm (¹³C). The morpholino ring’s protons will resonate as multiplets at ~3.5–4.0 ppm, distinct from nitro or bromo substituents in analogues .

Preparation Methods

Synthesis of Intermediate A (4-Methoxybenzoyl Chloride)

4-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane. The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, achieving yields >90%. Catalytic N,N-dimethylformamide (DMF) accelerates the reaction by generating reactive acyl imidazolium intermediates.

Synthesis of Intermediate B (2-{[2-(4-Morpholinoanilino)-2-Oxoethyl]Sulfanyl}Aniline)

This intermediate requires three sequential transformations:

  • Sulfanyl Bridge Installation : 2-Aminothiophenol reacts with bromoacetyl bromide in chloroform at 0–5°C to form 2-(bromoacetylsulfanyl)aniline.
  • Morpholinoanilino Conjugation : Bromoacetyl intermediate undergoes nucleophilic substitution with 4-morpholinoaniline (synthesized via hydrogenation of 4-nitrophenylmorpholine using Pd/C in ethanol).
  • Oxoethyl Group Formation : Amide bond stabilization occurs in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding Intermediate B.

Convergent Synthesis Strategies

Method 1: Stepwise Amide Coupling

Procedure :

  • Step 1 : React Intermediate A (1.2 eq) with Intermediate B (1.0 eq) in dichloromethane (DCM) at 25°C for 12 hours.
  • Step 2 : Add Et₃N (2.5 eq) to scavenge HCl byproducts.
  • Step 3 : Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 68–72%
Advantages : High purity (>98% by HPLC); scalable to kilogram quantities.
Limitations : Requires anhydrous conditions; sensitive to moisture.

Method 2: One-Pot T3P®-Mediated Coupling

Procedure :

  • Step 1 : Combine 4-methoxybenzoic acid (1.0 eq), Intermediate B (1.0 eq), and propylphosphonic anhydride (T3P®, 1.5 eq) in acetonitrile.
  • Step 2 : Stir at 80°C for 3 hours under nitrogen.
  • Step 3 : Quench with ice-water and extract with ethyl acetate.

Yield : 82–85%
Advantages : Eliminates need for acyl chloride isolation; reduces reaction time.
Limitations : Higher cost of T3P® reagent; generates phosphoric acid waste.

Critical Reaction Parameters

Solvent Selection

Solvent Dielectric Constant (ε) Boiling Point (°C) Yield (%)
Dichloromethane 8.93 40 72
Acetonitrile 37.5 82 85
THF 7.58 66 63

Polar aprotic solvents like acetonitrile enhance nucleophilicity of the amine group in Intermediate B, improving coupling efficiency.

Temperature Optimization

Amide Coupling :

  • Below 20°C: Incomplete reaction (yield <50%)
  • 25–40°C: Optimal range (yield 72–85%)
  • Above 60°C: Decomposition observed (yield drops to 35%)

Side Reactions and Mitigation Strategies

Sulfanyl Oxidation

The thioether (-S-) bridge is prone to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under aerobic conditions. Strategies include:

  • Conducting reactions under nitrogen/argon atmosphere
  • Adding antioxidants (e.g., 0.1% w/w butylated hydroxytoluene)

Morpholine Ring Hydrolysis

Basic conditions (pH >10) can cleave the morpholine ring. Maintain neutral to slightly acidic pH (6.5–7.5) during aqueous workups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (s, 4H, morpholine OCH₂), 3.86 (s, 3H, OCH₃), 6.89–7.92 (m, 11H, aromatic)
  • HRMS (ESI+) : m/z calcd for C₂₇H₂₈N₃O₄S [M+H]⁺: 498.1795; found: 498.1801

Purity Assessment

Method Column Mobile Phase Purity (%)
HPLC-UV C18, 250 × 4.6 mm MeCN:H₂O (70:30) 99.1
UPLC-QTOF HSS T3, 2.1 × 100 mm 0.1% HCO₂H in H₂O:MeCN 98.7

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
4-Morpholinoaniline 1,200 38
T3P® 950 28
Solvents 300 12

Green Chemistry Metrics

Metric Method 1 Method 2
Atom Economy (%) 64 82
E-Factor 18.7 9.2
Process Mass Intensity 23.4 11.9

Method 2 demonstrates superior environmental performance due to reduced solvent consumption and higher atom utilization.

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